molecular formula C23H27BrN2O2S B13745296 Ammonium, (2-(alpha-hydroxy-alpha,N-diphenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide CAS No. 26196-26-9

Ammonium, (2-(alpha-hydroxy-alpha,N-diphenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide

Cat. No.: B13745296
CAS No.: 26196-26-9
M. Wt: 475.4 g/mol
InChI Key: JQCKJYONZDXURO-UHFFFAOYSA-M
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Description

This quaternary ammonium compound features a complex structure with a 2-thiopheneacetamido core substituted with alpha-hydroxy-alpha,N-diphenyl groups. The ethyl chain is terminated by a trimethylammonium moiety, and the counterion is bromide. Its structural uniqueness lies in the integration of a sulfur-containing thiophene ring, aromatic diphenyl groups, and a hydroxyl group, which collectively influence its physicochemical and biological properties.

Properties

CAS No.

26196-26-9

Molecular Formula

C23H27BrN2O2S

Molecular Weight

475.4 g/mol

IUPAC Name

2-(N-(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)anilino)ethyl-trimethylazanium;bromide

InChI

InChI=1S/C23H27N2O2S.BrH/c1-25(2,3)17-16-24(20-13-8-5-9-14-20)22(26)23(27,21-15-10-18-28-21)19-11-6-4-7-12-19;/h4-15,18,27H,16-17H2,1-3H3;1H/q+1;/p-1

InChI Key

JQCKJYONZDXURO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCN(C1=CC=CC=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (2-(alpha-hydroxy-alpha,N-diphenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide typically involves the following steps:

    Formation of the thiopheneacetamido intermediate: This step involves the reaction of thiophene-2-carboxylic acid with diphenylamine in the presence of a dehydrating agent such as thionyl chloride to form the thiopheneacetamido intermediate.

    Introduction of the hydroxy group: The intermediate is then reacted with a suitable hydroxy-containing reagent, such as ethylene glycol, under acidic conditions to introduce the hydroxy group.

    Quaternization: The final step involves the reaction of the hydroxy-containing intermediate with trimethylamine and a bromide source, such as methyl bromide, to form the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: These are used to carry out the reactions under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final pure compound.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2-(alpha-hydroxy-alpha,N-diphenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or thiolates in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ammonium salts.

Scientific Research Applications

Ammonium, (2-(alpha-hydroxy-alpha,N-diphenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential antimicrobial and antifungal properties.

    Industry: Utilized in the formulation of disinfectants and surfactants.

Mechanism of Action

The mechanism of action of this compound involves its interaction with cell membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This results in leakage of cellular contents and ultimately cell death. The thiophene and diphenylacetamido moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

Target Compound Key Features:
  • Diphenyl-hydroxy-acetamido group : Introduces steric bulk and hydrogen-bonding capacity.
  • Trimethylammonium-bromide : Ensures water solubility and cationic surfactant behavior.
Comparative Compounds:
Compound Name Key Structural Differences Functional Implications Reference
N,N-Dimethyl-N-(2-(2-(thiophen-3-yl)acetamido)ethyl)octan-1-aminium bromide Thiophene at 3-position; octyl chain instead of trimethylammonium Longer alkyl chain may increase lipophilicity; altered electronic effects
(2-(Diphenylamino)ethyl)trimethylammonium bromide Diphenylamino group replaces thiophene-acetamido-hydroxy moiety Reduced steric hindrance; stronger electron-donating amino group
[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide Diphenylmethoxy group instead of thiophene-acetamido Ether linkage increases flexibility; methoxy group alters polarity
N,N-Dimethyl-(3,3-diphenyltetrahydro-2-furyliden)ammonium bromide Furan ring instead of thiophene; tetrahydrofuran scaffold Oxygen in furan reduces electron density compared to sulfur in thiophene
Tetraphenylphosphonium bromide Phosphonium center instead of ammonium; four phenyl groups Larger molecular weight; different charge distribution

Physicochemical Properties

While explicit data for the target compound is lacking, inferences can be drawn from analogs:

  • Solubility: Quaternary ammonium bromides are generally water-soluble due to ionic character. The hydroxyl group in the target compound may enhance solubility in polar solvents compared to non-hydroxylated analogs (e.g., ).
  • Stability : The thiophene ring’s sulfur atom may confer resistance to oxidation compared to furan-based compounds ().
  • Melting Points : Likely higher than aliphatic ammonium salts due to aromatic stacking (e.g., diphenyl groups in exhibit mp >150°C).

Research Findings and Data Gaps

  • Synthetic Challenges : The alpha-hydroxy group may complicate synthesis due to stereochemical control, akin to lactone ring-opening in .
  • Titration and Analysis : As per , bromide content and elemental analysis (C, H, N, Br) are critical for quality control.
  • Unanswered Questions : Biological activity, toxicity, and precise solubility data require further study.

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